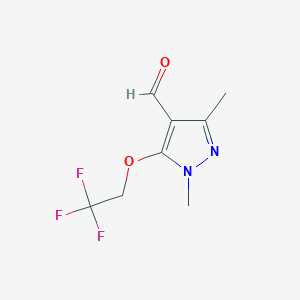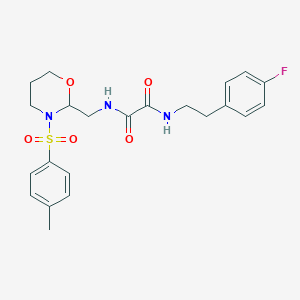![molecular formula C12H22N2O2 B2377327 Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate CAS No. 250275-03-7](/img/structure/B2377327.png)
Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a pyrrolidine ring
Aplicaciones Científicas De Investigación
Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds are often used in the synthesis of complex molecules, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
It’s known that such compounds can act as intermediates in the synthesis of more complex molecules, potentially interacting with biological targets in a variety of ways .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
As a potential intermediate in the synthesis of complex molecules, it may contribute to a variety of biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and a cyclopropyl-substituted pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted carbamates or pyrrolidines.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate
- Tert-butyl N-[(3S,4R)-4-aminopyrrolidin-3-yl]carbamate
- Tert-butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate
Uniqueness
Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes the compound particularly useful in the design of molecules with specific biological activities and improved pharmacokinetic properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate involves the protection of the amine group of cyclopropylpyrrolidine followed by the reaction with tert-butyl chloroformate to form the desired carbamate.", "Starting Materials": [ "Cyclopropylpyrrolidine", "Tert-butyl chloroformate", "Triethylamine", "Methanol", "Dichloromethane" ], "Reaction": [ "Protect the amine group of cyclopropylpyrrolidine with tert-butyloxycarbonyl (BOC) group using BOC anhydride and triethylamine in dichloromethane.", "React the BOC-protected cyclopropylpyrrolidine with tert-butyl chloroformate in the presence of triethylamine in dichloromethane to form Tert-butyl N-BOC-cyclopropylpyrrolidinecarbamate.", "Remove the BOC group by treating the Tert-butyl N-BOC-cyclopropylpyrrolidinecarbamate with 1M HCl in methanol to obtain Tert-butyl N-cyclopropylpyrrolidinecarbamate.", "React Tert-butyl N-cyclopropylpyrrolidinecarbamate with (3S,4R)-4-cyclopropylpyrrolidin-3-amine in the presence of triethylamine in dichloromethane to form Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate.", "Purify the final product by column chromatography." ] } | |
Número CAS |
250275-03-7 |
Fórmula molecular |
C12H22N2O2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
tert-butyl N-(4-cyclopropylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
Clave InChI |
RYNAGLMDQOVNMK-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2CC2 |
SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2CC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCC1C2CC2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)
![N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)
![N-(4-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2377249.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)

![2-Phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B2377257.png)
![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)





